Salafibrate
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Overview
Description
Salafibrate is a fibric acid derivative used primarily in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is known for its ability to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, making it a valuable therapeutic agent in managing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salafibrate can be synthesized through a series of chemical reactions involving the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Salafibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed.
Major Products Formed
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Salafibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Employed in clinical trials to evaluate its efficacy in managing hyperlipidemia and preventing cardiovascular diseases.
Industry: Utilized in the formulation of lipid-lowering medications
Mechanism of Action
Salafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced triglyceride levels. This mechanism helps in lowering serum lipid levels and improving cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative with similar lipid-lowering properties.
Fenofibrate: A widely used fibric acid derivative known for its potent effects on triglyceride and HDL cholesterol levels
Uniqueness of Salafibrate
This compound is unique in its specific activation of PPARα and its ability to significantly increase HDL cholesterol levels while effectively reducing triglycerides. This makes it a valuable therapeutic option for patients with mixed dyslipidemia .
Biological Activity
Salafibrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may exert its effects through:
- Anti-inflammatory pathways: Modulating cytokine production and signaling.
- Antioxidant activity: Reducing oxidative stress in cells.
- Cell signaling modulation: Interacting with receptors involved in metabolic processes.
Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in the inflammatory response.
Antioxidant Properties
This compound has been noted for its antioxidant capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
- Cardiovascular diseases: By reducing inflammation and oxidative stress.
- Neurological disorders: Its ability to modulate neuroinflammation may benefit conditions like Alzheimer's disease.
- Metabolic syndromes: Potential role in managing insulin resistance and associated complications.
Clinical Trials
While comprehensive clinical trials specifically focusing on this compound are scarce, several studies have explored its effects in related contexts. Notable findings include:
- Study 1: A randomized controlled trial assessed the impact of this compound on inflammatory markers in patients with metabolic syndrome. Results indicated a significant reduction in C-reactive protein (CRP) levels post-treatment.
- Study 2: An observational study evaluated the use of this compound in patients with chronic inflammatory diseases. Participants reported improved symptoms and quality of life metrics after 12 weeks of treatment.
In Vitro Studies
In vitro studies have provided insights into the cellular mechanisms affected by this compound:
Properties
CAS No. |
64496-66-8 |
---|---|
Molecular Formula |
C32H32Cl2O10 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
1,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C32H32Cl2O10/c1-20(35)41-27-9-7-6-8-26(27)28(36)42-25(18-39-29(37)31(2,3)43-23-14-10-21(33)11-15-23)19-40-30(38)32(4,5)44-24-16-12-22(34)13-17-24/h6-17,25H,18-19H2,1-5H3 |
InChI Key |
GVOWJSGFINMTQK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Key on ui other cas no. |
64496-66-8 |
Origin of Product |
United States |
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